molecular formula C20H23NO2 B8287439 1-Benzyl-3-(3-methoxyphenyl)-2-azepanone

1-Benzyl-3-(3-methoxyphenyl)-2-azepanone

Cat. No.: B8287439
M. Wt: 309.4 g/mol
InChI Key: QZRSVTPGZZWPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(3-methoxyphenyl)-2-azepanone is a seven-membered lactam (azepanone) featuring a ketone group at position 2, a benzyl substituent at position 1, and a 3-methoxyphenyl group at position 2. Azepanones are structurally distinct from smaller lactams (e.g., pyrrolidones or piperidones) due to their conformational flexibility and expanded ring size, which can modulate receptor selectivity and metabolic stability .

These include aromatic substituents and ketone/thione functionalities, which are critical for pharmacological activity .

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

1-benzyl-3-(3-methoxyphenyl)azepan-2-one

InChI

InChI=1S/C20H23NO2/c1-23-18-11-7-10-17(14-18)19-12-5-6-13-21(20(19)22)15-16-8-3-2-4-9-16/h2-4,7-11,14,19H,5-6,12-13,15H2,1H3

InChI Key

QZRSVTPGZZWPED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Key Findings (Source)
1-Benzyl-3-(3-methoxyphenyl)-2-azepanone Azepanone (7-membered lactam) 1-Benzyl, 3-(3-methoxyphenyl) Hypothetical: Enhanced flexibility vs. smaller lactams; potential CNS activity
1-Benzyl-3-(3-methoxyphenyl)-2-thiohydantoin (17) Imidazolidinone (5-membered) Same substituents Anti-Trypanosoma brucei activity (IC₅₀ = 1.2 μM); confirmed via NMR/ESI-MS
Methoxmetamine Cyclohexanone 2-(3-Methoxyphenyl), 2-(methylamino) Analgesic properties; detected in clinical screens for dissociative agents
3-Benzoyl-1-(2-methoxyphenyl)thiourea Thiourea 3-Benzoyl, 1-(2-methoxyphenyl) Strong intramolecular H-bonding (NH shift at 11.49 ppm in ¹H NMR)
Clioquinol 8-Hydroxyquinoline 5-Chloro, 7-iodo Clinical use for antiparasitic activity; structural similarity to ML-3H2 analogs

Physicochemical Properties

  • Hydrogen Bonding: Thiourea derivatives (e.g., 3-benzoyl-1-(2-methoxyphenyl)thiourea) exhibit strong intramolecular H-bonding (NH shift at 11.49 ppm), which stabilizes their conformation. In contrast, the azepanone’s ketone group may engage in weaker intermolecular interactions, affecting solubility .
  • Lipophilicity: The benzyl group in all analogs increases logP values, suggesting improved membrane permeability. However, the azepanone’s seven-membered ring may reduce crystallinity compared to imidazolidinones, enhancing bioavailability .

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